PCAF Bromodomain Inhibition: IC₅₀ = 70 μM for 1-(4,6-Dibromopyridin-2-yl)ethanone vs. Alternative Scaffolds
1-(4,6-Dibromopyridin-2-yl)ethanone exhibits measurable but modest inhibitory activity against the PCAF (p300/CBP-associated factor) bromodomain, with an IC₅₀ value of 7.00 × 10⁴ nM (70 μM) determined by BROMOscan assay using recombinant human PCAF expressed in Escherichia coli BL21 after 1 hour incubation [1]. This activity, while weak, provides a defined reference point for structure–activity relationship (SAR) exploration in pyridine-based bromodomain inhibitors. In contrast, optimized pyridinone-based bromodomain inhibitors targeting BRD9 (a related bromodomain) achieve IC₅₀ values in the low nanomolar range (~10–100 nM), highlighting the substantial potency gap that rational scaffold elaboration from this dibromo-acetylpyridine starting point could potentially bridge [2].
| Evidence Dimension | PCAF bromodomain inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 7.00 × 10⁴ nM (70 μM) |
| Comparator Or Baseline | Optimized pyridinone-based BRD9 bromodomain inhibitors: ~10–100 nM |
| Quantified Difference | Target compound is ~700- to 7,000-fold less potent than optimized leads |
| Conditions | BROMOscan assay; recombinant human PCAF expressed in E. coli BL21; 1 hr incubation |
Why This Matters
This compound serves as a structurally defined weak-affinity reference ligand for PCAF bromodomain SAR studies, enabling quantitative comparison when evaluating novel synthetic derivatives derived from the 4,6-dibromopyridin-2-yl scaffold.
- [1] BindingDB. BDBM50157646: 1-(4,6-Dibromopyridin-2-yl)ethanone. IC₅₀ = 7.00 × 10⁴ nM for human PCAF (BROMOscan). View Source
- [2] Hohmann, A. F.; et al. Discovery and development of a potent and selective BRD9 bromodomain inhibitor series. Proteopedia: Crystal Structure of BRD9 in Complex with BI-7273. View Source
